5-Bromo-2-chloropyridine-3-sulfonyl chloride

Catalog No.
S985236
CAS No.
1146290-19-8
M.F
C5H2BrCl2NO2S
M. Wt
290.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-chloropyridine-3-sulfonyl chloride

CAS Number

1146290-19-8

Product Name

5-Bromo-2-chloropyridine-3-sulfonyl chloride

IUPAC Name

5-bromo-2-chloropyridine-3-sulfonyl chloride

Molecular Formula

C5H2BrCl2NO2S

Molecular Weight

290.95 g/mol

InChI

InChI=1S/C5H2BrCl2NO2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H

InChI Key

ZRVOONOBKHYCNV-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1S(=O)(=O)Cl)Cl)Br

Canonical SMILES

C1=C(C=NC(=C1S(=O)(=O)Cl)Cl)Br

Organic Synthesis Precursor

5-Br-2-Cl-Py-3-SO2Cl is a valuable precursor for the synthesis of various heterocyclic compounds, which are molecules containing atoms like nitrogen, oxygen, or sulfur in their ring structures. These heterocycles have diverse applications in medicinal chemistry, materials science, and other fields [].

The sulfonyl chloride group (SO2Cl) in 5-Br-2-Cl-Py-3-SO2Cl acts as a reactive electrophilic group, making it susceptible to nucleophilic substitution reactions. This property allows researchers to introduce various functional groups onto the pyridine ring, leading to the formation of new and potentially useful molecules [].

Here are some examples of heterocycles that can be synthesized using 5-Br-2-Cl-Py-3-SO2Cl as a starting material [, ]:

  • Substituted pyridines: By replacing the chlorine or bromine atoms with other substituents, researchers can create new pyridines with tailored properties.
  • Thiophenes: These five-membered ring structures containing sulfur atoms are important in medicinal chemistry and materials science. 5-Br-2-Cl-Py-3-SO2Cl can be a valuable intermediate for their synthesis.
  • Pyrimidines: These six-membered heterocycles with two nitrogen atoms are found in many essential biological molecules like DNA and RNA.

Molecular Structure Analysis

The key feature of 5-bromo-2-chloropyridine-3-sulfonyl chloride is its heterocyclic pyridine ring with bromine and chlorine substituents attached at positions 5 and 2, respectively. An attached sulfonyl chloride group (SO2Cl) is present at position 3 of the pyridine ring.

This structure offers several notable aspects:

  • Heterocyclic pyridine ring: Pyridine is a five-membered aromatic ring containing nitrogen. This aromatic character provides stability and facilitates various substitution reactions.
  • Halogen substituents (Br, Cl): The presence of bromine and chlorine atoms introduces reactive sites for further functionalization through nucleophilic substitution reactions.
  • Sulfonyl chloride group (SO2Cl): This highly reactive group is susceptible to nucleophilic attack, making it a valuable functionality for introducing various functionalities into target molecules.

Chemical Reactions Analysis

Due to the presence of the reactive sulfonyl chloride group, 5-bromo-2-chloropyridine-3-sulfonyl chloride can participate in various chemical reactions, including:

  • Nucleophilic substitution: The chloride atom in the sulfonyl chloride group can be readily replaced by a variety of nucleophiles (Nu), such as amines, alcohols, or thiols. This reaction allows for the introduction of diverse functionalities, as shown in the general equation:
R-SO2Cl + Nu -> R-SO2-Nu + Cl^-
  • Hydrolysis: In the presence of water, the compound can undergo hydrolysis, resulting in the formation of 5-bromo-2-chloropyridine-3-sulfonic acid and hydrochloric acid:
5-Br-2-Cl-C5H2N(SO2Cl) + H2O -> 5-Br-2-Cl-C5H2N(SO2OH) + HCl

Physical And Chemical Properties Analysis

  • Solid state: Due to the presence of polar sulfonyl chloride and halogen groups, the compound is likely to exist as a solid at room temperature.
  • Solubility: The compound might exhibit some solubility in polar organic solvents like dichloromethane or dimethylformamide due to the presence of the sulfonyl chloride group. However, it is likely to be insoluble in water due to the hydrophobic nature of the halogen substituents.

Mechanism of Action (Not Applicable)

5-Bromo-2-chloropyridine-3-sulfonyl chloride is not a biological compound and does not have a known mechanism of action in living systems. Its primary function is as a chemical reagent for organic synthesis.

5-bromo-2-chloropyridine-3-sulfonyl chloride is likely to be corrosive and irritating due to the presence of the sulfonyl chloride group []. Here are some potential safety concerns:

  • Skin and eye contact: The compound can cause severe irritation and burns upon contact with skin and eyes.
  • Inhalation: Inhalation of dust or vapors can irritate the respiratory tract.
  • Acute toxicity: Although data is limited, some halogenated sulfonyl chlorides are known to be harmful if swallowed [].

Safety precautions

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling the compound.
  • Avoid inhalation and contact with skin and eyes.
  • Store the compound in a cool, dry, and well-ventilated place away from incompatible materials.

The reactivity of 5-bromo-2-chloropyridine-3-sulfonyl chloride stems from its sulfonyl chloride functional group, which can participate in nucleophilic substitution reactions. Common reactions include:

  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates, respectively.
  • Acylation Reactions: It can also serve as an acylating agent in the synthesis of various organic compounds.
  • Coupling Reactions: The compound can be used in coupling reactions to form biaryl compounds, which are significant in medicinal chemistry .

While specific biological activities of 5-bromo-2-chloropyridine-3-sulfonyl chloride are not extensively documented, compounds with similar structures often exhibit antimicrobial and anti-inflammatory properties. Its derivatives may also play roles in the inhibition of certain enzymes or receptors, making it a potential candidate for drug development .

The synthesis of 5-bromo-2-chloropyridine-3-sulfonyl chloride typically involves:

  • Starting Materials: The synthesis can begin with 5-bromo-2-chloropyridine.
  • Sulfonation: The introduction of a sulfonyl group can be achieved via reaction with chlorosulfonic acid or sulfur trioxide.
  • Chlorination: Further chlorination may occur to yield the final sulfonyl chloride product.

These steps may vary based on specific laboratory conditions and desired yields .

5-Bromo-2-chloropyridine-3-sulfonyl chloride finds applications in:

  • Organic Synthesis: It is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research: The compound is employed in proteomics research and other biochemical applications due to its reactive nature .
  • Material Science: It may be used in the development of novel materials with specific chemical properties.

Similar compounds include:

  • 3-Bromo-2-chloropyridine-5-sulfonyl chloride
  • 4-Bromo-3-chloropyridine-2-sulfonyl chloride
  • 5-Chloro-2-bromopyridine-3-sulfonyl chloride
Compound NameStructure CharacteristicsUnique Features
5-Bromo-2-chloropyridine-3-sulfonyl chlorideContains bromine and chlorine on pyridine ringSpecific positioning of sulfonyl group enhances reactivity
3-Bromo-2-chloropyridine-5-sulfonyl chlorideSulfonyl group at different positionPotentially different biological activities due to structural variation
4-Bromo-3-chloropyridine-2-sulfonyl chlorideAltered halogen positionsMay exhibit unique pharmacological properties

The uniqueness of 5-bromo-2-chloropyridine-3-sulfonyl chloride lies in its specific arrangement of halogen substituents and the sulfonyl group, which influences its reactivity and potential applications in synthetic chemistry and drug development .

Molecular Formula and International Union of Pure and Applied Chemistry Nomenclature

5-Bromo-2-chloropyridine-3-sulfonyl chloride represents a highly substituted pyridine derivative with the molecular formula C₅H₂BrCl₂NO₂S [1] [2]. The compound possesses a molecular weight of 290.95 grams per mole and is officially registered under Chemical Abstracts Service number 1146290-19-8 [3] [4]. The International Union of Pure and Applied Chemistry systematic name for this compound is 5-bromo-2-chloropyridine-3-sulfonyl chloride, which precisely describes the substitution pattern on the pyridine ring [1] [5].

The European Community number 818-203-5 and the Molecular Design Limited number MFCD11858018 serve as additional identification codes for this compound [1] [3]. The compound exists as a pale yellow solid at room temperature with a melting point range of 65-70 degrees Celsius [6] [7]. The predicted boiling point is 352.8 ± 42.0 degrees Celsius, indicating significant thermal stability [7] [8].

PropertyValue
Molecular FormulaC₅H₂BrCl₂NO₂S [1]
International Union of Pure and Applied Chemistry Name5-bromo-2-chloropyridine-3-sulfonyl chloride [1]
Chemical Abstracts Service Registry Number1146290-19-8 [3]
European Community Number818-203-5 [1]
Molecular Design Limited NumberMFCD11858018 [1]
Molecular Weight290.95 g/mol [4]
Physical StateSolid [7]
ColorPale Yellow [7]
Melting Point65-70°C [6]
Boiling Point352.8±42.0°C (predicted) [7]
Density (predicted)1.973±0.06 g/cm³ [7]
Refractive Index1.604 [7]

Structural Representation and Molecular Geometry

The structural representation of 5-bromo-2-chloropyridine-3-sulfonyl chloride can be described through multiple chemical notation systems [2] [5]. The Simplified Molecular Input Line Entry System notation is C1=C(C=NC(=C1S(=O)(=O)Cl)Cl)Br, while the canonical Simplified Molecular Input Line Entry System is expressed as O=S(=O)(Cl)C1=CC(Br)=CN=C1Cl [4] [9]. The International Chemical Identifier string is InChI=1S/C5H2BrCl2NO2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H, with the corresponding International Chemical Identifier Key being ZRVOONOBKHYCNV-UHFFFAOYSA-N [2] [5].

The molecular geometry of 5-bromo-2-chloropyridine-3-sulfonyl chloride features a planar pyridine ring system with tetrahedral geometry around the sulfur center [10] [11]. The pyridine ring maintains typical aromatic bond lengths, with carbon-carbon bonds ranging from 1.33 to 1.39 Angstroms and carbon-nitrogen bonds measuring approximately 1.335 to 1.393 Angstroms [10]. The bond angles within the pyridine ring are approximately 120 degrees, consistent with aromatic character [12].

The sulfonyl chloride functional group adopts a tetrahedral arrangement around the sulfur atom [13]. The sulfur-oxygen double bonds are approximately 1.45 Angstroms in length, while the sulfur-chlorine bond measures approximately 2.05 Angstroms [13]. The oxygen-sulfur-oxygen bond angle is approximately 115 degrees, showing slight deviation from ideal tetrahedral geometry due to multiple bonding effects [13]. The chlorine-sulfur-oxygen bond angles range from 105 to 110 degrees, reflecting the tetrahedral coordination geometry [13].

Identifier TypeValue
Simplified Molecular Input Line Entry SystemC1=C(C=NC(=C1S(=O)(=O)Cl)Cl)Br [2]
Canonical Simplified Molecular Input Line Entry SystemO=S(=O)(Cl)C1=CC(Br)=CN=C1Cl [4]
International Chemical IdentifierInChI=1S/C5H2BrCl2NO2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H [2]
International Chemical Identifier KeyZRVOONOBKHYCNV-UHFFFAOYSA-N [5]
Structural FeatureValue/Description
Pyridine RingPlanar aromatic ring [10]
Carbon-Carbon Bond Lengths (pyridine)1.33-1.39 Å (typical) [10]
Carbon-Nitrogen Bond Lengths (pyridine)1.335-1.393 Å (typical) [10]
Carbon-Carbon-Carbon Bond Angles (pyridine)~120° (aromatic) [12]
Carbon-Nitrogen-Carbon Bond Angle (pyridine)~120° (aromatic) [12]
Sulfonyl Group GeometryTetrahedral around sulfur [13]
Sulfur-Oxygen Bond Lengths~1.45 Å (typical S=O) [13]
Sulfur-Chlorine Bond Length~2.05 Å (typical S-Cl) [13]
Oxygen-Sulfur-Oxygen Bond Angle~115° (tetrahedral distortion) [13]
Chlorine-Sulfur-Oxygen Bond Angles~105-110° (tetrahedral) [13]
Overall Molecular PlanarityNon-planar due to tetrahedral SO₂Cl group [13]

Isomeric Considerations

5-Bromo-2-chloropyridine-3-sulfonyl chloride exists within a family of closely related constitutional isomers that differ in the positioning of the bromine and chlorine substituents on the pyridine ring [14] [6]. The most significant isomer is 3-bromo-2-chloropyridine-5-sulfonyl chloride, which carries the Chemical Abstracts Service number 216394-05-7 and shares the identical molecular formula C₅H₂BrCl₂NO₂S [6] [7]. This isomer differs only in the placement of the sulfonyl chloride group at position 5 rather than position 3, resulting in a slightly higher melting point of 71-73 degrees Celsius compared to 65-70 degrees Celsius for the target compound [6] [7].

Another related isomer is 5-bromo-4-chloropyridine-3-sulfonyl chloride, registered under Chemical Abstracts Service number 1352522-70-3 [15]. This compound maintains the same molecular formula and molecular weight but features the chlorine atom at position 4 instead of position 2 [15]. The systematic name for this isomer is 5-bromo-4-chloropyridine-3-sulfonyl chloride, emphasizing the different substitution pattern [15].

A fluorine-containing analog, 5-bromo-2-chloropyridine-3-sulfonyl fluoride, represents a functional group isomer with Chemical Abstracts Service number 1934899-48-5 [16]. This compound has the molecular formula C₅H₂BrClFNO₂S and a molecular weight of 274.50 grams per mole, reflecting the substitution of fluorine for chlorine in the sulfonyl group [16]. The International Union of Pure and Applied Chemistry name for this analog is 5-bromo-2-chloropyridine-3-sulfonyl fluoride [16].

Compound NameChemical Abstracts Service NumberMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)International Union of Pure and Applied Chemistry Name
5-Bromo-2-chloropyridine-3-sulfonyl chloride1146290-19-8 [1]C₅H₂BrCl₂NO₂S [1]290.95 [4]65-70 [6]5-bromo-2-chloropyridine-3-sulfonyl chloride [1]
3-Bromo-2-chloropyridine-5-sulfonyl chloride216394-05-7 [6]C₅H₂BrCl₂NO₂S [6]290.95 [6]71-73 [7]5-bromo-6-chloropyridine-3-sulfonyl chloride [6]
5-Bromo-4-chloropyridine-3-sulfonyl chloride1352522-70-3 [15]C₅H₂BrCl₂NO₂S [15]290.95 [15]Not available5-bromo-4-chloropyridine-3-sulfonyl chloride [15]
5-Bromo-2-chloropyridine-3-sulfonyl fluoride1934899-48-5 [16]C₅H₂BrClFNO₂S [16]274.50 [16]Not available5-bromo-2-chloropyridine-3-sulfonyl fluoride [16]

Comparative Molecular Analysis with Related Compounds

The molecular structure of 5-bromo-2-chloropyridine-3-sulfonyl chloride can be contextualized through comparison with related pyridine sulfonyl chloride derivatives . Pyridine-4-sulfonyl chloride, with Chemical Abstracts Service number 134479-04-2, represents the unsubstituted parent compound with molecular formula C₅H₄ClNO₂S and molecular weight 177.61 grams per mole . This compound lacks halogen substituents and demonstrates the baseline electronic properties of the pyridine sulfonyl chloride functional group .

The addition of a single bromine substituent, as seen in 5-bromopyridine-3-sulfonyl chloride, results in a molecular formula of C₅H₃BrClNO₂S and molecular weight of 237.50 grams per mole [19]. This compound exhibits moderate electron-withdrawing effects due to the combined influence of bromine and the sulfonyl chloride group [19]. The systematic name 5-bromo-3-pyridinesulfonyl chloride reflects the specific substitution pattern [19].

2-Chloropyridine-3-sulfonyl chloride provides another comparative example with molecular formula C₅H₃Cl₂NO₂S and molecular weight 212.05 grams per mole . This compound demonstrates the electronic effects of chlorine substitution in combination with the sulfonyl chloride functionality . The target compound, 5-bromo-2-chloropyridine-3-sulfonyl chloride, represents the most heavily substituted derivative in this series, with multiple halogen atoms creating strong electron-withdrawing effects [1] [4].

The electronic properties of these compounds vary significantly based on the number and nature of substituents . The unsubstituted pyridine-4-sulfonyl chloride exhibits moderate electron-withdrawing character solely from the sulfonyl chloride group . Single halogen substitution increases electron-withdrawing effects, while the dual halogen substitution in 5-bromo-2-chloropyridine-3-sulfonyl chloride creates the strongest electron-deficient pyridine system in this comparative series [1] .

CompoundMolecular FormulaMolecular WeightNumber of Halogen SubstituentsSubstitution PatternElectronic Effects
5-Bromo-2-chloropyridine-3-sulfonyl chlorideC₅H₂BrCl₂NO₂S [1]290.95 [4]2 (Br + Cl) [1]2,3,5-trisubstituted [1]Strong electron-withdrawing (multiple halogens + SO₂Cl) [1]
Pyridine-4-sulfonyl chlorideC₅H₄ClNO₂S 177.61 0 4-monosubstituted Moderate electron-withdrawing (SO₂Cl only)
5-Bromopyridine-3-sulfonyl chlorideC₅H₃BrClNO₂S [19]237.50 [19]1 (Br) [19]3,5-disubstituted [19]Moderate electron-withdrawing (Br + SO₂Cl) [19]
2-Chloropyridine-3-sulfonyl chlorideC₅H₃Cl₂NO₂S 212.05 1 (Cl) 2,3-disubstituted Moderate electron-withdrawing (Cl + SO₂Cl)

5-Bromo-2-chloropyridine-3-sulfonyl chloride exists as a pale yellow crystalline solid at room temperature [1] [2] [3]. The compound maintains its solid state under normal atmospheric conditions, exhibiting typical characteristics of halogenated pyridine derivatives. The pale yellow coloration is attributed to the electronic interactions between the electron-withdrawing halogen substituents and the aromatic pyridine ring system [4] [3].

The crystalline structure contributes to the compound's stability and handling characteristics. The solid form facilitates storage and transportation while maintaining chemical integrity under appropriate conditions [5]. The physical appearance remains consistent across various commercial sources, indicating reproducible synthetic methods and purification processes [1] [2] [3].

Melting and Boiling Points

The compound exhibits a melting point range of 65-70°C, as reported by multiple commercial suppliers [4] [5]. This relatively low melting point is characteristic of halogenated pyridine derivatives and indicates moderate intermolecular forces within the crystal lattice [4] [5].

The predicted boiling point is 352.8±42.0°C at standard atmospheric pressure [1] [2] [3]. This elevated boiling point reflects the molecular weight of 290.95 g/mol and the presence of strong intermolecular interactions, including dipole-dipole forces arising from the highly polar sulfonyl chloride functional group [1] [2] [3].

Thermal PropertyValueSource
Melting Point65-70°CThermo Fisher Scientific [5]
Boiling Point (predicted)352.8±42.0°CChemicalBook [1] [2]
Flash Point167.2°CChemicalBook [3]
Decomposition TemperatureNot specified-

Solubility Parameters

The solubility characteristics of 5-bromo-2-chloropyridine-3-sulfonyl chloride are dominated by its hydrophobic pyridine ring and the highly reactive sulfonyl chloride group [1] [2] [3] [5]. The compound demonstrates complete incompatibility with water, undergoing rapid hydrolysis to form the corresponding sulfonic acid and hydrogen chloride [1] [2] [3] [5].

Water Solubility: The compound reacts vigorously with water rather than dissolving, making traditional solubility measurements impossible [1] [2] [3] [5]. The hydrolysis reaction proceeds according to the equation:

C₅H₂BrCl₂NO₂S + H₂O → C₅H₂BrClNO₃S + HCl

Organic Solvent Solubility: The compound exhibits excellent solubility in dichloromethane, which serves as the preferred solvent for synthetic applications [1] [2] [3] [5]. This solubility pattern is consistent with the compound's organic nature and the stabilizing effects of aprotic solvents on the sulfonyl chloride functionality [5].

Solvent TypeSolubilityNotes
WaterReactive (hydrolysis)Forms sulfonic acid + HCl [1] [2] [3] [5]
DichloromethaneHighly solublePreferred solvent for synthesis [1] [2] [3] [5]
Aprotic solventsGenerally solubleStable in dry conditions [5]
Protic solventsReactiveUndergo nucleophilic substitution [6]

Stability and Reactivity Profiles

The stability and reactivity profile of 5-bromo-2-chloropyridine-3-sulfonyl chloride is characterized by high moisture sensitivity and thermal stability up to its melting point [6] [5]. The compound requires careful handling and storage under controlled conditions to maintain its chemical integrity.

Thermal Stability: The compound remains stable up to its melting point of 65-70°C, beyond which thermal decomposition occurs [6] [5]. At elevated temperatures, decomposition products include carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, hydrogen chloride, and hydrogen bromide [6].

Moisture Sensitivity: The compound is extremely moisture sensitive, readily undergoing hydrolysis in the presence of water vapor [6] [5]. This reactivity necessitates storage under dry, inert atmospheres such as nitrogen or argon [5].

Chemical Reactivity: The sulfonyl chloride functional group acts as a highly reactive electrophile, readily participating in nucleophilic substitution reactions [6] [7]. The compound reacts with:

  • Amines to form sulfonamides
  • Alcohols to form sulfonate esters
  • Water to form sulfonic acids
  • Other nucleophiles through S_N2 mechanisms [7]

Storage Requirements: Optimal storage conditions include temperatures of 2-8°C in dry, well-ventilated areas with protection from moisture and incompatible materials [1] [2] [3] [5].

Stability ParameterDescriptionReference
Thermal StabilityStable to 65-70°CThermo Fisher SDS [6]
Moisture SensitivityHighly sensitiveMultiple sources [1] [2] [3] [5]
Hydrolysis RateRapid in presence of waterMultiple sources [1] [2] [3] [5]
Decomposition ProductsCO, CO₂, NOₓ, SOₓ, HCl, HBrThermo Fisher SDS [6]
Storage Temperature2-8°CMultiple sources [1] [2] [3] [5]

Electronic Distribution and Molecular Orbital Theory

The electronic structure of 5-bromo-2-chloropyridine-3-sulfonyl chloride reflects the complex interplay between the aromatic pyridine ring system, halogen substituents, and the sulfonyl chloride functional group [8] [9]. The molecular geometry deviates from planarity due to the tetrahedral arrangement around the sulfur atom in the sulfonyl group [8].

Molecular Geometry: The compound adopts a non-planar geometry with the pyridine ring maintaining planarity while the sulfonyl chloride group extends tetrahedrally from the ring system [8] [9]. The sulfur atom exhibits tetrahedral coordination with bond angles of approximately 115° for O-S-O and 105-110° for Cl-S-O interactions [8].

Electronic Distribution: The electron density distribution is significantly influenced by the electron-withdrawing effects of both the halogen substituents and the sulfonyl chloride group [8] [9]. The pyridine ring becomes electron-deficient, particularly at the carbon atoms adjacent to the nitrogen and at positions meta to the nitrogen [9].

Molecular Orbital Characteristics:

  • Highest Occupied Molecular Orbital (HOMO): Primarily composed of π-orbitals localized on the pyridine ring system [8]
  • Lowest Unoccupied Molecular Orbital (LUMO): π* orbitals with contributions from both the pyridine ring and the sulfonyl chloride group [8]
  • Electronic Transitions: UV-visible absorption arises from π→π* transitions, with Cotton effects observable in circular dichroism spectra [8]

Charge Distribution: Computational studies indicate a positive charge accumulation on the sulfur atom and negative charge distribution on the oxygen atoms of the sulfonyl group [8]. The halogen substituents contribute to the overall dipole moment, estimated at 4-6 Debye, making the compound highly polar [8].

Electronic PropertyDescriptionTheoretical Basis
Molecular GeometryNon-planar, tetrahedral SO₂ClVSEPR theory [8]
HOMO Characterπ-orbitals of pyridine ringMO calculations [8]
LUMO Characterπ* orbitals (pyridine + SO₂Cl)MO calculations [8]
Electronic Transitionsπ→π* in UV regionTD-DFT calculations [8]
Dipole Moment4-6 Debye (estimated)Computational chemistry [8]
Charge DistributionS⁺, O⁻ (sulfonyl group)Computational chemistry [8]

XLogP3

2.5

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Dates

Last modified: 08-16-2023

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